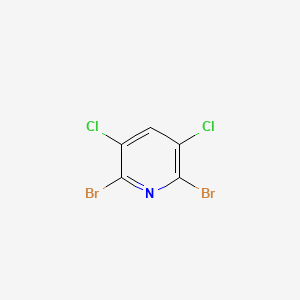
2,6-Dibromo-3,5-dichloropyridine
Overview
Description
2,6-Dibromo-3,5-dichloropyridine: is a halogenated pyridine derivative characterized by the presence of bromine and chlorine atoms at specific positions on the pyridine ring
Mechanism of Action
Target of Action
2,6-Dibromo-3,5-dichloropyridine is primarily used as a reagent in the synthesis of tetraarylpyridines . Its primary targets are the carbon atoms at the 3 and 5 positions of the pyridine ring .
Mode of Action
The compound interacts with its targets through Suzuki–Miyaura reactions . This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide (or triflate) catalyzed by a palladium(0) complex .
Biochemical Pathways
The Suzuki–Miyaura reaction is a key step in the synthesis of biaryl compounds, which are structural units of many pharmaceuticals and natural products . The reaction of this compound with boronic acids via Suzuki–Miyaura coupling leads to the formation of 3-aryl- and 3,5-diarylpyridines .
Result of Action
The result of the compound’s action is the formation of 3-aryl- and 3,5-diarylpyridines . These compounds are important intermediates in the synthesis of various biologically active compounds.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura reaction requires a palladium catalyst and a base . The choice of these reagents, as well as the reaction temperature and solvent, can significantly affect the yield and selectivity of the reaction .
Biochemical Analysis
Biochemical Properties
2,6-Dibromo-3,5-dichloropyridine plays a crucial role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. For instance, it is used in Sonogashira cross-coupling reactions to synthesize alkynylpyridines . These reactions involve the interaction of this compound with palladium catalysts and copper co-catalysts, leading to the formation of carbon-carbon bonds.
Cellular Effects
The effects of this compound on cellular processes are significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its role in the synthesis of alkynylpyridines can impact cellular signaling pathways that rely on these molecules . Additionally, the presence of halogen atoms in this compound can lead to changes in gene expression and metabolic processes within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of its use. For instance, in Suzuki-Miyaura reactions, this compound interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds . These interactions can lead to changes in gene expression and enzyme activity, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider in experimental designs. Studies have shown that this compound remains stable under specific conditions, allowing for consistent results in biochemical experiments . Long-term exposure to this compound can lead to degradation and potential changes in cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular processes, while higher doses can lead to significant changes in gene expression and enzyme activity. Toxic or adverse effects have been observed at high doses, highlighting the importance of careful dosage control in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. Its role in the synthesis of complex organic molecules can impact the overall metabolic network within cells . For example, its interaction with palladium catalysts in Suzuki-Miyaura reactions can lead to changes in the levels of specific metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. It interacts with specific transporters and binding proteins, influencing its localization and accumulation within cells . These interactions can affect the compound’s activity and function, ultimately impacting cellular processes.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . This localization is crucial for its role in biochemical reactions and cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dibromo-3,5-dichloropyridine typically involves halogenation reactions. One common method is the bromination of 3,5-dichloropyridine using bromine in the presence of a catalyst. The reaction conditions often include:
Solvent: Acetic acid or chloroform
Catalyst: Iron(III) bromide or aluminum bromide
Temperature: Room temperature to reflux conditions
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactants: 3,5-dichloropyridine and bromine
Catalysts: Iron(III) bromide or aluminum bromide
Reaction Vessel: Large-scale reactors with temperature control
Purification: Crystallization or distillation to obtain pure this compound
Chemical Reactions Analysis
Types of Reactions: 2,6-Dibromo-3,5-dichloropyridine undergoes various chemical reactions, including:
Substitution Reactions: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Cross-Coupling Reactions: It participates in Suzuki–Miyaura and Sonogashira cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Suzuki–Miyaura Reaction: Uses palladium catalysts, boronic acids, and bases like potassium carbonate.
Sonogashira Reaction: Uses palladium catalysts, copper(I) iodide, and alkynes.
Major Products:
Substituted Pyridines: Formed by replacing halogen atoms with other functional groups.
Alkynylated Pyridines: Formed through Sonogashira cross-coupling reactions.
Scientific Research Applications
2,6-Dibromo-3,5-dichloropyridine has several applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing more complex organic molecules.
Medicinal Chemistry: Potential intermediate in the synthesis of pharmaceutical compounds.
Material Science: Used in the development of novel materials with specific properties.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Comparison with Similar Compounds
2,3,5,6-Tetrachloropyridine: Another halogenated pyridine with chlorine atoms at all positions.
3,5-Dibromopyridine: Contains bromine atoms at the 3 and 5 positions without chlorine.
Uniqueness: 2,6-Dibromo-3,5-dichloropyridine is unique due to the specific arrangement of bromine and chlorine atoms, which imparts distinct reactivity patterns compared to other halogenated pyridines. This unique arrangement allows for selective reactions and the formation of specific products not easily achievable with other compounds.
Properties
IUPAC Name |
2,6-dibromo-3,5-dichloropyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBr2Cl2N/c6-4-2(8)1-3(9)5(7)10-4/h1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKNZMNTPXCGHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)Br)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBr2Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


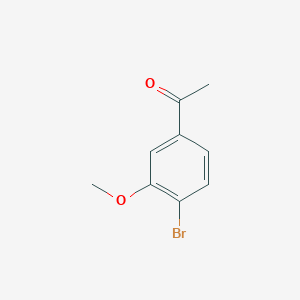
![1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-5-carbaldehyde](/img/structure/B3037628.png)
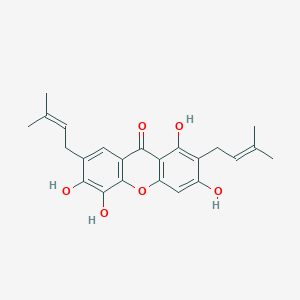
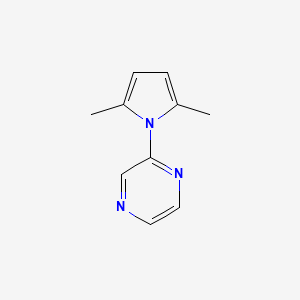
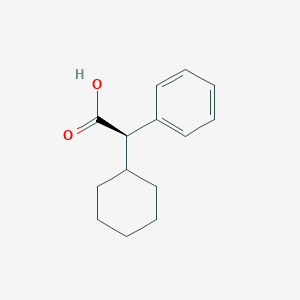
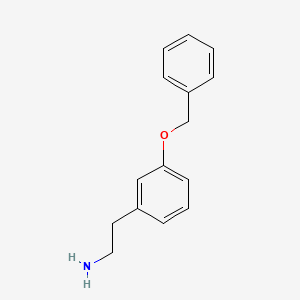
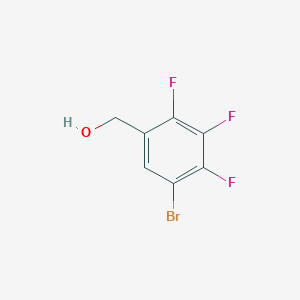
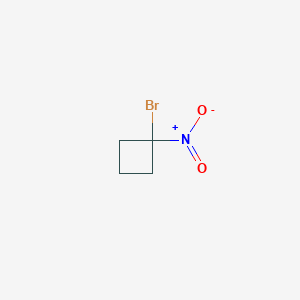
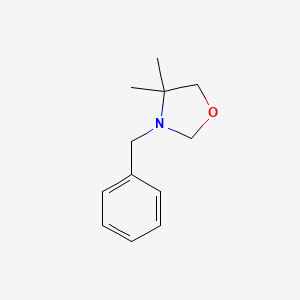
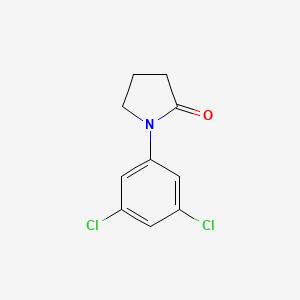
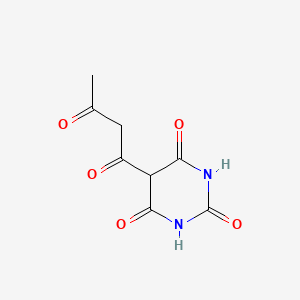
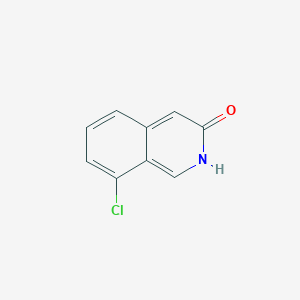
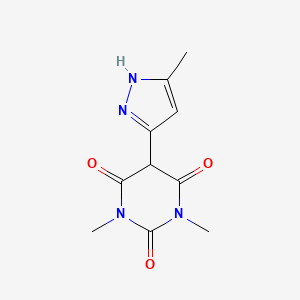
![2-[(chloroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3037649.png)
